molecular formula C38H76B2F6N2 B1462370 Tetrabutylammonium (1,3-phenylene)bistrifluoroborate CAS No. 1222008-25-4

Tetrabutylammonium (1,3-phenylene)bistrifluoroborate

Cat. No.: B1462370
CAS No.: 1222008-25-4
M. Wt: 696.6 g/mol
InChI Key: PAWYADLBFMHKLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabutylammonium (1,3-phenylene)bistrifluoroborate typically involves the reaction of 1,3-phenylenediboronic acid with tetrabutylammonium fluoride in the presence of a suitable solvent. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium (1,3-phenylene)bistrifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Mechanism of Action

The mechanism of action of Tetrabutylammonium (1,3-phenylene)bistrifluoroborate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution. These reactions enable the compound to modify other molecules, thereby influencing their properties and functions .

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylammonium (1,4-phenylene)bistrifluoroborate
  • Tetrabutylammonium (1,2-phenylene)bistrifluoroborate
  • Tetrabutylammonium (1,3-phenylene)bis(trifluoromethyl)borate

Uniqueness

Tetrabutylammonium (1,3-phenylene)bistrifluoroborate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers unique advantages in the synthesis of polyaromatic compounds and aromatic amines, making it a valuable tool in the development of electrooptic materials .

Properties

IUPAC Name

tetrabutylazanium;trifluoro-(3-trifluoroboranuidylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H36N.C6H4B2F6/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h2*5-16H2,1-4H3;1-4H/q2*+1;-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWYADLBFMHKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)[B-](F)(F)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H76B2F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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